molecular formula C12H22O11 B1458770 3-O-beta-D-Galactopyranosyl-D-glucopyranose CAS No. 28447-38-3

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Cat. No.: B1458770
CAS No.: 28447-38-3
M. Wt: 342.30 g/mol
InChI Key: YGEHCIVVZVBCLE-AUCXZHPRSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in several biochemical reactions, primarily through its interaction with the enzyme beta-galactosidase. Beta-galactosidase catalyzes the hydrolysis of this compound into its constituent monosaccharides, galactose, and glucose . This reaction is crucial for the digestion of lactose in the human body. Additionally, this compound interacts with various transport proteins that facilitate its absorption in the small intestine .

Cellular Effects

This compound influences several cellular processes. It is a source of energy for cells, particularly in the small intestine, where it is broken down into glucose and galactose. These monosaccharides are then utilized in cellular metabolism to produce ATP . Furthermore, this compound has been shown to affect cell signaling pathways and gene expression related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. This enzyme binds to the disaccharide and cleaves the glycosidic bond between the galactose and glucose units . The resulting monosaccharides are then absorbed by enterocytes in the small intestine and transported into the bloodstream . This process is essential for the proper digestion and utilization of lactose in the diet.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. It has been observed that this compound is relatively stable under physiological conditions but can undergo hydrolysis over time . Long-term studies have shown that this compound can influence cellular function by providing a sustained source of glucose and galactose .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its impact varies with different dosages. At low doses, it serves as a beneficial source of energy, while at high doses, it can lead to gastrointestinal discomfort and diarrhea due to its osmotic effects . These findings highlight the importance of regulating the intake of this compound to avoid adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of carbohydrate digestion and absorption. It is hydrolyzed by beta-galactosidase into glucose and galactose, which enter glycolysis and the pentose phosphate pathway . These pathways are essential for energy production and the synthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In the small intestine, it is absorbed by enterocytes through the action of sodium-glucose linked transporters (SGLTs) . Once inside the cells, it is distributed to various tissues via the bloodstream, where it is utilized for energy production .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it undergoes enzymatic hydrolysis and subsequent metabolic processes . It does not require specific targeting signals or post-translational modifications for its function, as it is readily accessible to the enzymes involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

28447-38-3

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1

InChI Key

YGEHCIVVZVBCLE-AUCXZHPRSA-N

SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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